2-(2-Amino-4-chlorophenyl)acetic acid

Beschreibung

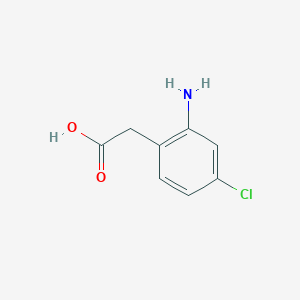

2-(2-Amino-4-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative featuring an amino (-NH₂) group at the 2-position and a chlorine atom at the 4-position on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and biochemical research. For instance, its availability as a building block for amino acid derivatives (e.g., Ref: 10-F771121 in ) suggests utility in peptide synthesis or drug development .

Eigenschaften

IUPAC Name |

2-(2-amino-4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCSZENEUSNHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616993 | |

| Record name | (2-Amino-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177985-31-8 | |

| Record name | (2-Amino-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitro Group Reduction Pathway

A common strategy for introducing amino groups into aromatic systems involves the reduction of nitro precursors. For this compound, this could involve synthesizing 2-(2-nitro-4-chlorophenyl)acetic acid followed by catalytic hydrogenation. While no direct examples exist in the provided sources, the patent CN102746142A demonstrates nitro-to-amine reductions in related biphenyl systems using palladium on carbon or iron/acetic acid mixtures. Adapting this approach, the target compound might be synthesized via:

-

Nitration : Introduce a nitro group at the ortho position of 4-chlorophenylacetic acid using nitric acid/sulfuric acid.

-

Reduction : Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.

Key challenges include regioselective nitration and avoiding over-reduction.

Ullmann Coupling for Amino Group Introduction

The patent CN102746142A employs copper-catalyzed coupling reactions to form aryl ethers, suggesting potential adaptation for C–N bond formation. A theoretical route could involve coupling 2-bromo-4-chlorophenylacetic acid with ammonia or an ammonia equivalent under Ullmann conditions (Cu, high temperature). For example:

This method aligns with the copper-mediated reactions described in, though amine coupling typically requires specialized ligands or elevated pressures.

Optimization of Reaction Conditions

Temperature and Catalyst Selection

The patent highlights the importance of temperature control (125–130°C) and copper catalysts in aryl ether synthesis. For amino group introduction, analogous optimization would involve:

Protecting Group Strategies

To prevent undesired side reactions at the acetic acid moiety, protecting groups (e.g., methyl esters) could be employed during nitration or coupling steps. The final hydrolysis would regenerate the carboxylic acid, as demonstrated in using HCl/acetic acid mixtures.

Purification and Characterization

Liquid-Liquid Extraction

The patent utilizes ethyl acetate/sherwood oil mixtures for extracting intermediates. For this compound, a similar workflow might involve:

-

Acid-base extraction to isolate the carboxylic acid.

-

Silica gel chromatography for amine group purification.

Crystallization Techniques

Recrystallization from toluene/sherwood oil mixtures (as in) could enhance purity. The GlpBio entry notes solubility in DMSO, suggesting hot ethanol/water as an alternative solvent system.

Yield and Scalability Considerations

While direct yield data for the target compound is unavailable, the patent reports a 86.2% yield (431 g from 500 g starting material) for a structurally related compound. Scalability challenges for this compound would likely center on:

-

Nitro Reduction Efficiency : Ensuring complete conversion without side products.

-

Catalyst Recovery : Reusing copper catalysts to reduce costs.

Quality Control and Analytical Methods

Purity Assessment

Spectroscopic Characterization

-

¹H NMR : Expected signals include a singlet for the acetic acid proton (δ 3.6–3.8 ppm) and aromatic protons split by substituents.

-

IR Spectroscopy : Stretches for NH₂ (3300–3500 cm⁻¹) and COOH (1700 cm⁻¹).

Alternative Approaches and Emerging Technologies

Flow Chemistry

Continuous flow systems might improve heat transfer during exothermic steps like nitration, reducing decomposition risks.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-4-chlorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as hydroxyl, alkyl, or aryl groups, into the phenyl ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of 2-(2-amino-4-chlorophenyl)acetic acid as an anticancer agent. Its structural similarity to other bioactive compounds suggests that it may inhibit specific pathways involved in tumor growth. For instance, research indicates that derivatives of 2-amino-4-chlorophenol exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as chemotherapeutic agents .

Neuropharmacology

This compound has been investigated for its neuroprotective properties. Studies suggest that it may play a role in modulating neurotransmitter levels, particularly in conditions like depression and anxiety. The ability to cross the blood-brain barrier enhances its potential as a treatment for central nervous system disorders .

Environmental Science

Biodegradation Studies

Research has also focused on the environmental impact of this compound, particularly regarding its biodegradability. It is essential to understand how this compound behaves in various ecosystems, especially since its derivatives are used in dye production. Studies have shown that certain microbial strains can effectively degrade this compound, suggesting potential bioremediation applications .

Industrial Applications

Dye Manufacturing

A significant application of this compound is as an intermediate in the synthesis of dyes. It is utilized in producing various textile dyes due to its stability and colorfastness properties. The compound's ability to form stable complexes with metals makes it valuable in dye chemistry .

Synthesis of Other Compounds

The compound serves as a precursor for synthesizing other chemical entities, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, facilitating the development of more complex molecules used in different industries .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Tomoda et al. (1989) | Anticancer Effects | Demonstrated cytotoxicity against specific cancer cell lines, indicating potential for development into therapeutic agents. |

| Yamazaki et al. (2009) | Neuropharmacology | Found modulation of neurotransmitter levels, suggesting benefits for treating CNS disorders. |

| Environmental Impact Study | Biodegradation | Identified effective microbial strains capable of degrading the compound, highlighting bioremediation potential. |

Wirkmechanismus

The mechanism of action of 2-(2-Amino-4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the phenyl ring can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as cell signaling, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural analogues of 2-(2-amino-4-chlorophenyl)acetic acid, emphasizing differences in substituents, molecular weight, and applications:

Availability and Commercial Relevance

- This compound is listed as discontinued by CymitQuimica (), limiting its current availability compared to analogues like 2-(3-bromo-4-methoxyphenyl)acetic acid, which is actively used in academic and industrial settings .

- Derivatives such as (S)-2-amino-2-(4-chlorophenyl)acetic acid () are commercially available, highlighting the importance of stereochemistry in biochemical applications .

Biologische Aktivität

2-(2-Amino-4-chlorophenyl)acetic acid, also known as DL-4-Chlorophenylglycine, is a compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. This compound is notable for its structural features, which include an amino group and a 4-chlorophenyl group. These characteristics contribute to its diverse biological activities, making it a subject of interest in pharmacological and biochemical research.

The chemical structure of this compound can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.

Hormonal Influence

Research indicates that this compound influences the secretion of anabolic hormones. This effect is particularly relevant in contexts such as physical activity and muscle recovery. The compound has been shown to provide energy during exercise and prevent exercise-induced muscle damage, suggesting its potential utility in sports medicine and rehabilitation.

Cognitive Enhancement

The compound may enhance cognitive performance under stress conditions. By modulating neurotransmitter systems, it could potentially improve mental clarity and focus during demanding tasks.

Immune System Regulation

Studies suggest that this compound plays a role in regulating the immune system. Its involvement in biochemical pathways related to protein synthesis suggests that it may enhance immune responses or modulate inflammatory processes.

Interaction Studies

Interaction studies have demonstrated that this compound has a binding affinity with various enzymes and receptors. This property positions it as a promising lead compound for drug design, particularly in targeting specific biological pathways.

Toxicological Studies

A comprehensive study evaluated the toxicological effects of related compounds, revealing that certain derivatives could induce significant pathological changes in animal models. For instance, exposure to structurally similar compounds resulted in increased incidences of squamous cell carcinoma in laboratory rats, emphasizing the need for careful assessment of the safety profiles of halogenated phenyl compounds .

| Compound | Effect Observed | Reference |

|---|---|---|

| 2-Amino-4-chlorophenol | Induced squamous cell carcinoma | |

| 4-Chloroaniline | Erythrocyte toxicity | |

| This compound | Enhanced anabolic hormone secretion |

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities of this compound with various protein targets. These studies indicate that the compound's structural characteristics facilitate effective interactions with key biological molecules, which may lead to the development of novel therapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Amino-4-chlorophenyl)acetic acid in a laboratory setting?

Methodological Answer: The compound can be synthesized via regioselective bromination of a phenylacetic acid precursor followed by amination. For example:

Bromination : React 4-methoxyphenylacetic acid with bromine in acetic acid under controlled conditions to introduce halogens at specific positions .

Amination : Replace the methoxy group with an amino group via nucleophilic substitution or catalytic hydrogenation.

Critical factors include reaction temperature (room temperature for bromination ), stoichiometric control of reagents, and purification via recrystallization to isolate high-purity crystals. Confirm regioselectivity using NMR and X-ray crystallography .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE including nitrile gloves, safety glasses, and lab coats. Perform reactions in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition. Monitor for discoloration or precipitate formation as stability indicators .

- Spills : Neutralize with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the amino group (δ ~5.0 ppm for NH) and chlorine substituents (deshielded aromatic protons) .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R_2$$^2(8) motifs) .

- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Methodological Answer:

- Yield Discrepancies : Optimize reaction stoichiometry (e.g., exact bromine equivalence) and monitor reaction progress via TLC . Use alternative solvents (e.g., DMF for improved solubility) .

- Spectral Variations : Cross-validate data using multiple techniques (e.g., compare NMR with high-resolution mass spectrometry). Check for tautomerism or polymorphism in crystallographic studies .

- Reproducibility : Document reaction conditions (humidity, temperature fluctuations) that may affect crystallinity .

Q. What strategies can optimize the regioselective introduction of functional groups in derivatives of this compound?

Methodological Answer:

- Directing Groups : Use the amino group as a directing agent for electrophilic substitution. For example, acetylation of the amino group can block para positions, favoring meta-functionalization .

- Catalytic Methods : Employ palladium-catalyzed C–H activation to introduce aryl or alkyl groups at specific sites .

- Computational Modeling : Predict regioselectivity using DFT calculations to analyze electron density maps of the phenyl ring .

Q. How does the electronic environment of substituents on the phenyl ring influence the hydrogen-bonding motifs and crystal packing of this compound derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Increase acidity of the carboxylic proton, strengthening O–H···N hydrogen bonds in dimeric structures. This reduces interplanar angles between the phenyl and acetic acid groups (~78° in brominated analogs) .

- Electron-Donating Groups (e.g., NH) : Enhance resonance stabilization, altering crystal symmetry (e.g., monoclinic vs. orthorhombic systems) .

- Hydrogen-Bond Analysis : Use Mercury software to map interaction networks and quantify bond lengths/angles from crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.